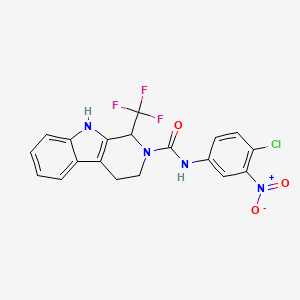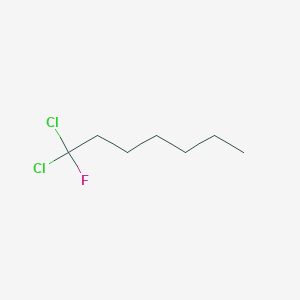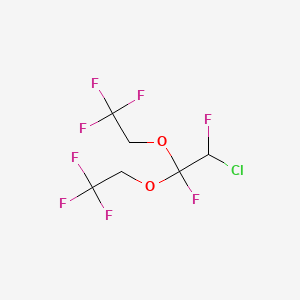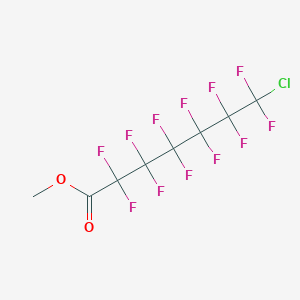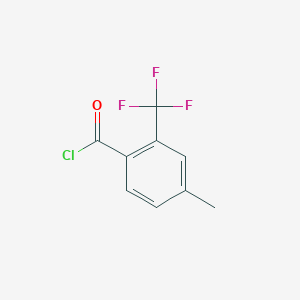
4-methyl-2-(trifluoromethyl)benzoyl Chloride
Übersicht
Beschreibung
4-Methyl-2-(trifluoromethyl)benzoyl Chloride is an organic compound. It is a derivative of benzoyl chloride where one of the hydrogen atoms in the benzene ring is replaced by a trifluoromethyl group (-CF3) and a methyl group (-CH3) is attached to the benzene ring . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 4-methyl-2-(trifluoromethyl)benzoyl Chloride consists of a benzene ring with a trifluoromethyl group (-CF3), a methyl group (-CH3), and a benzoyl chloride group (-COCl) attached to it . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the reactivity of the molecule.Chemical Reactions Analysis
4-Methyl-2-(trifluoromethyl)benzoyl Chloride can undergo various reactions typical for benzoyl chlorides. For example, it can participate in nucleophilic acyl substitution reactions, where the chloride ion is replaced by a nucleophile . It can also react with water, liberWissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
4-methyl-2-(trifluoromethyl)benzoyl chloride serves as a versatile building block in organic synthesis. Researchers utilize it to introduce the trifluoromethyl group into various molecules. The trifluoromethyl moiety can significantly alter the properties of the resulting compounds, making this reagent valuable for designing new materials, pharmaceuticals, and agrochemicals .
Pharmaceutical Intermediates
In drug development, this compound plays a crucial role as an intermediate. It participates in the synthesis of pharmaceutical agents by reacting with other functional groups. Researchers often use it to modify existing drug scaffolds or create novel structures with improved pharmacological properties .
Agrochemicals and Crop Protection
The trifluoromethyl group in 4-methyl-2-(trifluoromethyl)benzoyl chloride enhances the bioactivity of agrochemicals. Scientists employ it to synthesize herbicides, fungicides, and insecticides. These compounds help protect crops from pests and diseases, contributing to sustainable agriculture .
Dyestuff and Pigment Chemistry
Researchers explore the use of this compound in the preparation of dyes and pigments. By incorporating the trifluoromethyl group, they can fine-tune color properties, stability, and solubility. These modified dyes find applications in textiles, printing, and other industries .
Materials Science and Surface Modification
Surface modification is essential for tailoring material properties. 4-methyl-2-(trifluoromethyl)benzoyl chloride can be employed to functionalize surfaces, such as polymers, metals, or nanoparticles. The resulting modified materials exhibit altered wettability, adhesion, and chemical reactivity .
Fluorinated Building Blocks for Drug Discovery
Fluorinated compounds are prevalent in drug design due to their unique effects on pharmacokinetics and pharmacodynamics. Researchers use 4-methyl-2-(trifluoromethyl)benzoyl chloride to introduce fluorine atoms into drug candidates. These fluorinated analogs often exhibit improved metabolic stability and binding affinity .
Eigenschaften
IUPAC Name |
4-methyl-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAVYJCEPBETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257099 | |
| Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(trifluoromethyl)benzoyl Chloride | |
CAS RN |
261952-10-7 | |
| Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-difluoro-3-nitro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B3041093.png)
![2,3,3-trichloro-N-(6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazino}pyridin-3-yl)acrylamide](/img/structure/B3041094.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041095.png)
![2,6-difluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3041096.png)
![2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide](/img/structure/B3041097.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041098.png)
![1-(4-Benzoylpiperidino)-2-{4-[4-(trifluoromethyl)phenoxy]phenoxy}propan-1-one](/img/structure/B3041100.png)
![5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene](/img/structure/B3041101.png)
![N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide](/img/structure/B3041106.png)
